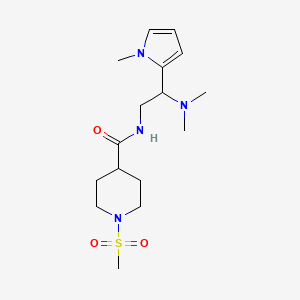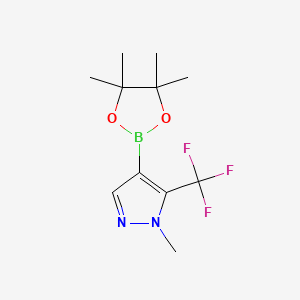![molecular formula C11H10ClF3N2O3S B2549515 N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide CAS No. 2094856-22-9](/img/structure/B2549515.png)
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide, also known as S-2474, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme factor XIa, which is involved in the coagulation cascade.
Mechanism of Action
Factor XIa is a serine protease that plays a crucial role in the coagulation cascade. It is involved in the activation of factor IX, which ultimately leads to the formation of thrombin and the subsequent formation of a blood clot. N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide selectively inhibits factor XIa by binding to its active site and preventing its enzymatic activity. This inhibition prevents the activation of factor IX and ultimately leads to a reduction in thrombin formation and blood clotting.
Biochemical and Physiological Effects:
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide has been shown to have a significant effect on the coagulation cascade in both in vitro and in vivo studies. In vitro studies have demonstrated that N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide selectively inhibits factor XIa with minimal effects on other coagulation factors. In vivo studies have shown that N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide can reduce the risk of thrombotic events without significantly increasing the risk of bleeding.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide as a research tool is its selectivity for factor XIa. This selectivity allows researchers to study the effects of factor XIa inhibition without interfering with other coagulation factors. However, one limitation of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide. One area of interest is the development of more potent and selective inhibitors of factor XIa. Another area of interest is the investigation of the effects of factor XIa inhibition on other physiological processes, such as inflammation and angiogenesis. Additionally, further studies are needed to determine the optimal dosing and administration of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide for therapeutic use.
Synthesis Methods
The synthesis of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification steps. The starting materials are 6-chloro-5-trifluoromethylpyridin-3-amine and 2-cyclopropylacetyl chloride. These two compounds are coupled using a palladium-catalyzed cross-coupling reaction to form the final product. The product is then purified using column chromatography to obtain a pure sample of N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide.
Scientific Research Applications
N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in the treatment of thrombotic disorders. Thrombotic disorders, such as deep vein thrombosis and pulmonary embolism, are major causes of morbidity and mortality worldwide. N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide has been shown to selectively inhibit factor XIa, which is a key enzyme in the coagulation cascade. By inhibiting factor XIa, N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide can prevent the formation of blood clots and reduce the risk of thrombotic events.
properties
IUPAC Name |
N-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl-2-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O3S/c12-10-8(11(13,14)15)4-7(5-16-10)21(19,20)17-9(18)3-6-1-2-6/h4-6H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBXCPRIQPECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2549432.png)
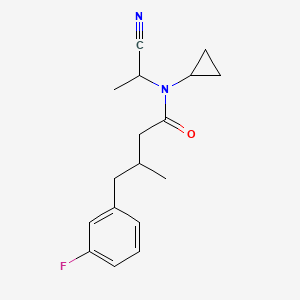
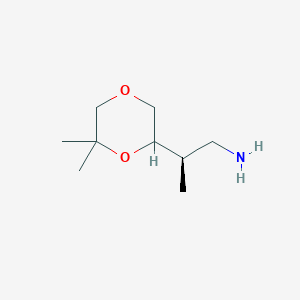
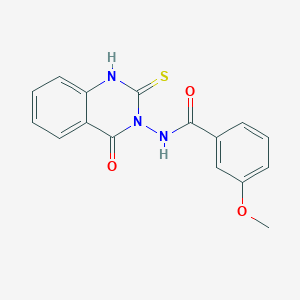
![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)
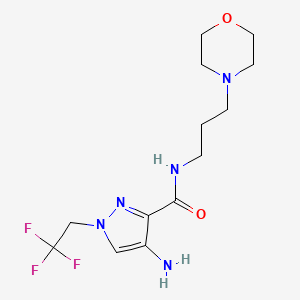
![N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2549446.png)
![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)
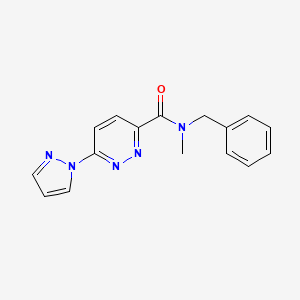
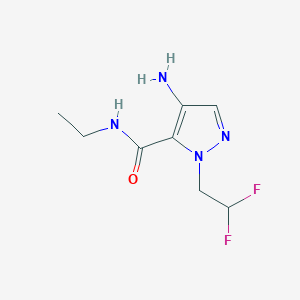
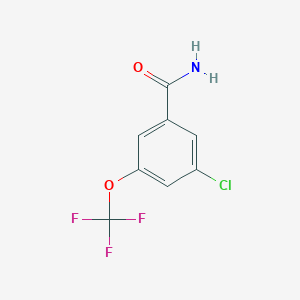
![3-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2549452.png)
